molecular formula C22H20N4O3S B2880241 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 1226441-53-7

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2880241
CAS No.: 1226441-53-7
M. Wt: 420.49
InChI Key: RHPKHWDWTGXJEE-UHFFFAOYSA-N
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Description

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

Compounds with furan, thiadiazole, piperidine, and indole moieties are often synthesized and characterized through various chemical and spectroscopic methods. For example, the synthesis and characterization of novel compounds involving furan and thiadiazole units have been detailed, highlighting methodologies like FT-IR spectroscopy, NMR chemical shifts, and DFT calculations. These techniques are essential for elucidating the structure and electronic properties of new compounds, aiding in their application in materials science and medicinal chemistry (Halim & Ibrahim, 2021).

Potential Therapeutic Applications

Although specific therapeutic applications of the query compound are excluded from this discussion, research on similar molecules has demonstrated significant potential in the development of new pharmacological agents. Studies on compounds incorporating elements like piperidine and indole have shown promise in anticancer activity, highlighting the importance of these structural features in medicinal chemistry research (Kumar et al., 2013).

Materials Science Applications

Compounds containing furan and thiadiazole units have also been explored for their applications in materials science, particularly in the development of novel polymers and electronic materials. Their unique electronic and optical properties make them candidates for use in organic electronics and as components in advanced material design (Lukes et al., 2003).

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-18(15-5-2-3-6-16(15)23-13)19(27)22(28)26-10-8-14(9-11-26)20-24-25-21(30-20)17-7-4-12-29-17/h2-7,12,14,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKHWDWTGXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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